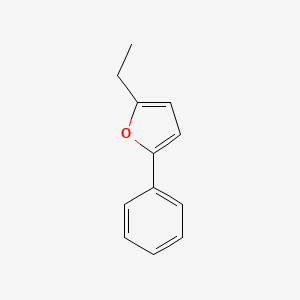![molecular formula C10H12N4S2 B12900958 5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione CAS No. 90180-65-7](/img/structure/B12900958.png)
5-[4-(Dimethylamino)anilino]-1,3,4-thiadiazole-2(3H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-(Dimethylamino)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione: is a heterocyclic compound that features a thiadiazole ring substituted with a dimethylamino group and a phenylamino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-((4-(Dimethylamino)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(dimethylamino)aniline with carbon disulfide and hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which cyclizes to form the thiadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the materials science field, the compound is explored for its potential use in the development of organic semiconductors and other electronic materials due to its conjugated system and electron-donating properties.
作用机制
The mechanism of action of 5-((4-(Dimethylamino)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the target molecule.
相似化合物的比较
1,3,4-Thiadiazole-2-thione: A simpler analog without the dimethylamino and phenylamino substitutions.
4-(Dimethylamino)phenyl)-1,3,4-thiadiazole: Lacks the thione group but retains the dimethylamino and phenylamino substitutions.
Uniqueness: The presence of both the dimethylamino and phenylamino groups in 5-((4-(Dimethylamino)phenyl)amino)-1,3,4-thiadiazole-2(3H)-thione provides unique electronic properties and potential for diverse chemical reactivity. This makes it distinct from other thiadiazole derivatives and valuable for specific applications in medicinal and materials chemistry.
属性
CAS 编号 |
90180-65-7 |
|---|---|
分子式 |
C10H12N4S2 |
分子量 |
252.4 g/mol |
IUPAC 名称 |
5-[4-(dimethylamino)anilino]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C10H12N4S2/c1-14(2)8-5-3-7(4-6-8)11-9-12-13-10(15)16-9/h3-6H,1-2H3,(H,11,12)(H,13,15) |
InChI 键 |
TVCQOKLINBZYGA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)NC2=NNC(=S)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-5-{[(prop-2-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12900879.png)
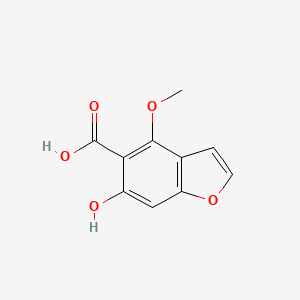
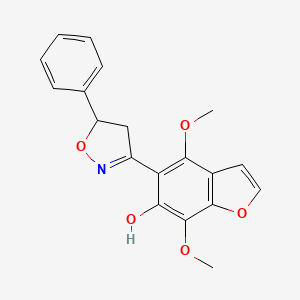
![2h-Isoxazolo[5,4-b]pyrrolo[3,4-d]pyridine](/img/structure/B12900894.png)
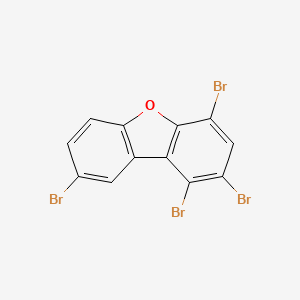
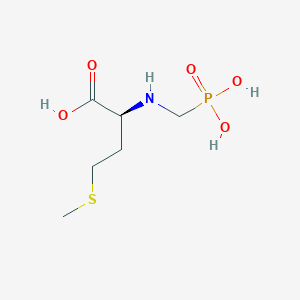
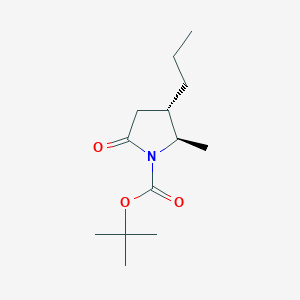





![2-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12900978.png)
